molecular formula C9H11NO3 B1435250 (~13~C_9_,~15~N)Tyrosine CAS No. 202407-26-9

(~13~C_9_,~15~N)Tyrosine

Cat. No. B1435250
M. Wt: 191.12 g/mol
InChI Key: OUYCCCASQSFEME-XNVLCMLSSA-N
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Description

(~13~C_9_,~15~N)Tyrosine, also known as stable isotope-labeled tyrosine, is a modified form of tyrosine that has carbon and nitrogen isotopes with higher masses. It is a stable isotope-labeled amino acid used in heavy SILAC media preparations toward relative protein quantifications . It is also used as an isotopic tracer in metabolism studies and as a labeled standard in quantitative metabolomics research .


Synthesis Analysis

L-Tyrosine- 13 C 9, 15 N is produced by hydroxylation of phenylalanine by phenylalanine hydroxylase but can also be obtained from dietary sources or degradation of endogenous proteins, resulting in L-tyrosine release . It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones .


Molecular Structure Analysis

The molecular weight of (~13~C_9_,~15~N)Tyrosine is 191.12 g/mol. The linear formula is 4-HO-13C6H413CH213CH (15NH2)13CO2H . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Tyrosine residues in proteins can be phosphorylated, making them integral to the function of many enzymes . This process of phosphorylation helps in signal transduction, a mechanism by which cells respond to various stimuli .


Physical And Chemical Properties Analysis

Tyrosine is a non-essential amino acid with a polar side group . It has a much lower solubility (0.48 g L 1 water at 25 C) than Phe (11.4 g L 1) due to the extra ring hydroxyl group of Tyr that can participate in hydrogen-bonding with the carboxylate and amino groups, making its crystal structure more energetically favorable than dissolution .

Scientific Research Applications

NMR Spectroscopy in Protein Studies

  • Structure and Dynamics in Proteins: NMR spectroscopy, using isotopically labeled tyrosine, has been instrumental in studying the structure and dynamics of specific amino acid residues in proteins. For instance, in Bacillus circulans xylanase, NMR methods utilizing 13C-tyrosine selective labeling revealed the hydrogen bonding properties and ionization equilibria of tyrosine residues (Baturin, Okon, & McIntosh, 2011).

Biochemical Analysis

  • Enzyme Function Analysis: Research involving class C beta-lactamases used 13C-NMR spectroscopy to estimate the pKa values for specific tyrosine residues, demonstrating the role of these residues in enzyme function (Kato-Toma et al., 2003).

Electron Paramagnetic Resonance (EPR) Studies

  • Studying Tyrosine Radicals: Selective isotope labeling with 2H, 13C, and 17O isotopes was used to investigate the electron spin-density distribution of tyrosine radicals, providing insights into their electronic structure and geometry in various states (Hulsebosch et al., 1997).

Protein Synthesis and Labeling

  • Selective Isotope Labeling in Proteins: Techniques for dual amino acid-selective and site-directed stable-isotope labeling in protein synthesis have been developed, enhancing the study of protein structure and dynamics. This methodology includes labeling of specific amino acids like tyrosine in proteins synthesized in cell-free systems (Yabuki et al., 1998).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of (~13~C_9_,~15~N)Tyrosine research could involve its use in heavy SILAC media preparations toward relative protein quantifications, as an isotopic tracer in metabolism studies, and as a labeled standard in quantitative metabolomics research . It could also be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

properties

IUPAC Name

(2R)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-XNVLCMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@H]([13C](=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584444
Record name (~13~C_9_,~15~N)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(~13~C_9_,~15~N)Tyrosine

CAS RN

202407-26-9
Record name (~13~C_9_,~15~N)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202407-26-9
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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